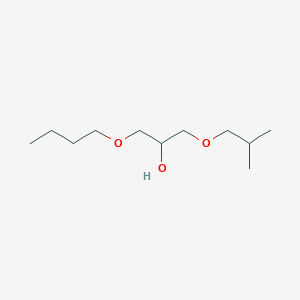
2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to both oxygen and sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane typically involves the reaction of vinylsilane with sulfur and oxygen-containing reagents under controlled conditions. One common method includes the use of a catalyst to facilitate the formation of the silicon-oxygen and silicon-sulfur bonds. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions
2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of new carbon-silicon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Catalysts like palladium or platinum can facilitate substitution reactions involving the vinyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
科学的研究の応用
2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry.
Industry: Used in the production of advanced materials, such as silicone-based polymers and coatings.
作用機序
The mechanism by which 2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane exerts its effects involves the interaction of its silicon, oxygen, and sulfur atoms with various molecular targets. These interactions can influence the compound’s reactivity and stability, making it useful in a range of chemical processes. The vinyl group also allows for further functionalization, enabling the compound to participate in a variety of organic reactions.
類似化合物との比較
Similar Compounds
2-Ethyl-2-methyl-1,3-dioxolane: Similar in structure but lacks the sulfur atom.
2-Methyl-2-ethyldioxolane: Another related compound with a different substitution pattern.
Uniqueness
2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane is unique due to the presence of both sulfur and silicon atoms in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with various molecules. These features make it a valuable compound for research and industrial applications.
特性
CAS番号 |
116393-20-5 |
|---|---|
分子式 |
C7H14O2SSi |
分子量 |
190.34 g/mol |
IUPAC名 |
2-ethenyl-2-methyl-1,3,6,2-dioxathiasilocane |
InChI |
InChI=1S/C7H14O2SSi/c1-3-11(2)8-4-6-10-7-5-9-11/h3H,1,4-7H2,2H3 |
InChIキー |
SAIQXRDEWOHYCL-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(OCCSCCO1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


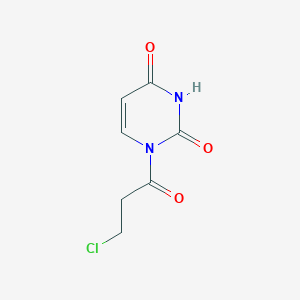
![5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B14313649.png)
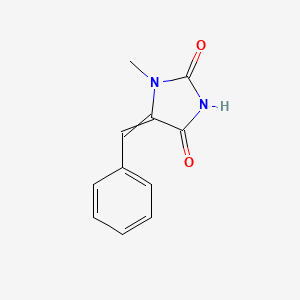
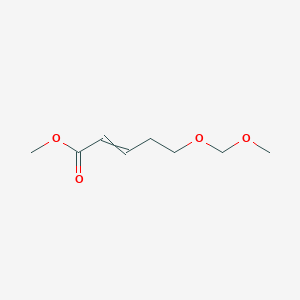

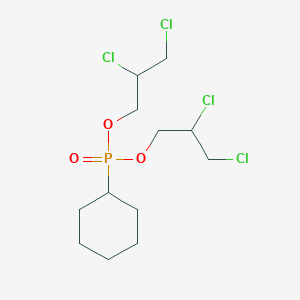
![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)
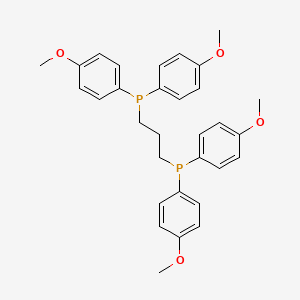
![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)
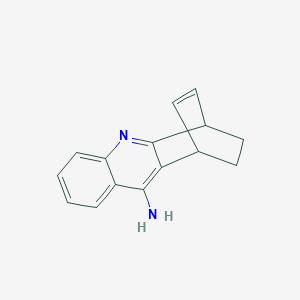
![1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione](/img/structure/B14313711.png)
![4-[(4-Phenoxyphenyl)methyl]phenol](/img/structure/B14313712.png)
![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)
